molecular formula C12H16ClN3O B1493225 (2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol CAS No. 2098005-62-8

(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol

Cat. No.: B1493225
CAS No.: 2098005-62-8
M. Wt: 253.73 g/mol
InChI Key: UJEMZEZFXMPHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol" features a bicyclic hexahydrocyclopenta[c]pyrrol scaffold fused with a 6-chloropyrimidine ring and a hydroxymethyl (-CH2OH) substituent.

Properties

IUPAC Name

[2-(6-chloropyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-4-11(15-8-14-10)16-5-9-2-1-3-12(9,6-16)7-17/h4,8-9,17H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMZEZFXMPHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol (CAS: 2098005-62-8) is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H16ClN3OC_{12}H_{16}ClN_3O, with a molecular weight of 253.73 g/mol. The structure incorporates a chloropyrimidine moiety and a hexahydrocyclopenta[c]pyrrol unit, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been evaluated for their ability to inhibit various cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (μM)Selectivity Index
Compound AHeLa1.4>3
Compound BBxPC-30.5>5
This compoundTBDTBDTBD

The selectivity index (SI) is crucial for assessing the potential therapeutic window of these compounds, where values greater than 3 are considered promising for medical applications.

The biological activity of pyrimidine derivatives often involves the inhibition of key enzymes or pathways associated with cancer progression. For example, inhibition of myeloperoxidase (MPO) has been linked to reduced inflammation and tumor growth in preclinical models . The mechanism typically involves covalent modification of target proteins, leading to apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on MPO Inhibition : A study demonstrated that N1-substituted pyrimidines effectively inhibited MPO activity in human whole blood, suggesting a potential role in treating inflammatory diseases and cancer .
  • Antiproliferative Effects : Another investigation into pyrimidine derivatives showed significant antiproliferative effects against various cancer cell lines, including HeLa and BxPC-3, with notable IC50 values indicating their potency .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Purity/HPLC Retention Source/Application
Target Compound ~296.7* 6-Chloropyrimidine, -CH2OH Not explicitly reported N/A Hypothesized RBP4 targeting
Compound 64 (RBP4 Antagonist) 376.8 6-Methylpyrimidine, -COOH RBP4 antagonism >99%, tR = 10.9 min
Compound 66 (RBP4 Antagonist) 393.8 6-Methylpyrimidine, -COOH, -Cl, -F RBP4 antagonism >99%, tR = 14.7 min
Gliclazide-d4 ~391.9 Sulfonamide, bicyclic core Research use (diabetes model) N/A

*Calculated based on formula.

Key Observations:

The -CH2OH group replaces the -COOH in Compounds 64/66, reducing acidity but retaining hydrogen-bonding capacity, which could influence solubility and membrane permeability.

Biological Activity :

  • Compounds 64/66 demonstrate high RBP4 antagonism, with purity >99% confirmed via HPLC . The absence of a carboxylic acid in the target compound may shift its therapeutic mechanism.

Synthetic Accessibility :

  • The bicyclic core is synthesized via routes similar to those for Compounds 64/66, involving cyclization and functional group modifications .

Preparation Methods

Starting Materials and Key Intermediates

The preparation of (2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol generally involves the use of chloropyrimidine derivatives, especially 4,6-dichloropyrimidine or 6-chloropyrimidin-4-ol intermediates. The chloropyrimidine moiety is often synthesized or modified through chlorination of hydroxypyrimidines using reagents such as phosphorus oxychloride (POCl3), as detailed in related pyrimidine chemistry patents.

Catalyst Activation and Substitution Reaction

A critical step in the preparation is the substitution reaction where a hydroxyl or alkoxy group on the pyrimidine ring is replaced or modified in the presence of an activated base catalyst. The catalyst activation significantly influences the yield and purity of the product.

  • Catalyst Activation Procedure:
    • Base catalysts such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), potassium bicarbonate (KHCO3), and potassium bisulfate (KHSO4) are used.
    • The catalyst is first calcined at temperatures ranging from 320 °C to 450 °C for 2.5 to 3.5 hours to remove crystal water and enhance porosity.
    • After calcination, the catalyst is ground to a fine mesh (100-120 mesh).
    • The ground catalyst is then subjected to heating under reduced pressure (vacuum of 15-50 mmHg) at 80-120 °C for about 3.5 hours to increase activation energy and surface area.

This activation sequence improves catalytic efficiency, increases contact area with reactants, and prevents moisture interference in substitution reactions.

Substitution Reaction Conditions

  • The substitution reaction typically involves reacting methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate or related intermediates with 4,6-dichloropyrimidine in the presence of the activated catalyst.
  • The reaction solvent is often dimethylformamide (DMF).
  • Reaction temperatures are maintained between 50 °C and 80 °C.
  • Reaction times are around 8 hours.
  • After completion, the reaction mixture is filtered to remove catalyst and impurities, followed by solvent removal under reduced pressure.
  • The crude product is dissolved in an organic solvent such as ethyl acetate, washed with water, dried, and purified by distillation or crystallization to obtain methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate or related intermediates.

Final Conversion to Target Compound

  • The intermediate methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate undergoes further transformation, often involving controlled heating at 150 °C to 180 °C under reduced pressure (15-25 mmHg).
  • Catalysts similar to those used in the substitution step are employed.
  • The reaction mixture is processed by dissolution, filtration, washing, drying, and solvent removal to yield the final (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, a key precursor or related compound structurally close to this compound.

Synthesis of the Chloropyrimidine Core

  • The chloropyrimidine ring, essential for the target molecule, is prepared by chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride.
  • The process includes quenching with alcohols to safely neutralize excess reagents and using organic solvents to disperse the product.
  • The resulting 2,4-diamino-6-chloropyrimidine hydrochloride is neutralized with ammonia water to obtain the free base.
  • This method yields over 70% recovery, with optimized processes reaching 82%, and reduces phosphorus-containing waste, offering cost and environmental benefits.

Data Table: Catalyst Activation and Reaction Conditions Summary

Step Catalyst Type Calcination Temp (°C) Calcination Time (h) Grinding Mesh Activation Temp (°C) Vacuum (mmHg) Reaction Temp (°C) Reaction Time (h) Solvent Notes
Catalyst Activation K2CO3, Na2CO3, KHCO3 320-450 2.5-3.5 100-120 mesh 80-120 15-50 N/A 3.5 N/A Removes crystal water, increases surface area
Substitution Reaction Activated catalyst N/A N/A N/A N/A N/A 50-80 ~8 DMF Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate + 4,6-dichloropyrimidine
Final Conversion Similar to above N/A N/A N/A N/A N/A 150-180 N/A Organic solvents Under reduced pressure (15-25 mmHg)
Chloropyrimidine Synthesis POCl3 chlorination N/A N/A N/A N/A N/A Controlled N/A Alcohols, organic solvents Quenching and neutralization steps

Research Findings and Notes

  • Activation of base catalysts by calcination and heating under vacuum significantly improves catalytic activity and reaction yield by increasing the contact area and removing moisture that could interfere with substitution reactions.
  • The use of phosphorus oxychloride and alcohol quenching in preparing the chloropyrimidine core reduces hazardous waste and improves recovery rates, making the process more sustainable and cost-effective.
  • The multi-step synthesis involves careful control of temperature, pressure, and catalyst conditions to optimize yield and purity.
  • Purification steps including filtration, washing, drying, and distillation are essential to obtain high-purity intermediates and final product.
  • The preparation methods are scalable and suitable for industrial synthesis, given the use of common reagents and catalysts with optimized activation protocols.

Q & A

Basic: What chromatographic methods optimize purity during synthesis?

Answer:
Column chromatography using ethyl acetate/hexane (1:4 v/v) effectively removes by-products, followed by recrystallization from methanol or 2-propanol to achieve >95% purity. Monitor fractions via TLC (silica gel GF254) and confirm purity via HPLC (Method H: 98.3% purity, tR = 13.8 min) .

Advanced: How to confirm stereochemical configuration of the hexahydrocyclopenta[c]pyrrol moiety?

Answer:
Use 2D NMR (NOESY/ROESY) to detect spatial correlations between axial/equatorial protons. Compare coupling constants (e.g., J = 5.1 Hz for adjacent protons in ’s δ 3.75–3.62 multiplet) with DFT-calculated dihedral angles. X-ray crystallography of heavy-atom derivatives (e.g., brominated analogs) provides definitive confirmation .

Basic: What stability protocols prevent degradation during storage?

Answer:
Store at -20°C under argon in amber vials. For solutions, use anhydrous DMSO or THF with molecular sieves. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation pathways (e.g., hydrolysis of the chloropyrimidine group) .

Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data?

Answer:
Perform pharmacokinetic profiling:

  • Plasma protein binding: Equilibrium dialysis (human serum albumin, α1-acid glycoprotein).
  • Metabolite identification: LC-HRMS/MS with stable isotope labeling.
  • Cross-validate using SPR (surface plasmon resonance) for target engagement vs. cell-based assays .

Basic: Which spectroscopic methods validate structural integrity?

Answer:

  • HRMS-ESI : Compare observed [M+H]<sup>+</sup> (e.g., m/z 393.1 in ) with theoretical values.
  • Multinuclear NMR : Assign all protons (e.g., δ 13.31 br s for carboxylic acid in ) and carbons via DEPT-135 .

Advanced: What computational strategies predict binding affinity to enzymatic targets?

Answer:

  • Molecular docking : Use AutoDock Vina with RBP4 crystal structure (PDB: 5NU8).
  • Free energy perturbation (FEP) : Calculate ΔΔG for pyrimidine ring modifications.
  • MD simulations : Analyze ligand-protein stability (GROMACS, 100 ns trajectories) .

Basic: What solvents are optimal for kinetic studies?

Answer:
Anhydrous dichloromethane (DCM) or THF, as used in diazomethane-mediated cyclizations. For polar intermediates, use DMF with 4Å molecular sieves. Avoid protic solvents to prevent methanol group oxidation .

Advanced: How to design SAR studies for pharmacological optimization?

Answer:

  • Core modifications : Vary chloropyrimidine substituents (e.g., 6-Cl → 6-F, 6-CH3).
  • Scaffold hopping : Replace cyclopenta[c]pyrrol with bicyclic analogs (see ’s carbocyclic synthesis).
  • Bioisosteres : Substitute methanol with boronic acid or phosphonate groups.
    Evaluate using SPR and cellular IC50 assays .

Basic: How to address solubility limitations in aqueous assays?

Answer:
Prepare stock solutions in DMSO (<0.1% final concentration). For in vivo studies, use PEG-400/water (1:1) or cyclodextrin-based formulations. Determine solubility via shake-flask method (UV-Vis quantification at λmax 254 nm) .

Advanced: How to reconcile theoretical vs. experimental pKa values?

Answer:

  • Experimental : Potentiometric titration (Sirius T3) in 10% DMSO/water.
  • Computational : DFT at B3LYP/6-311++G** with implicit solvent models (SMD).
  • Adjust for steric effects : The methanol group’s orientation (axial vs. equatorial) impacts acidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.